10,12-Docosadiyndisäure

Übersicht

Beschreibung

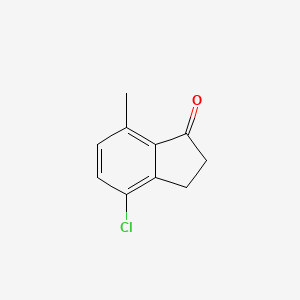

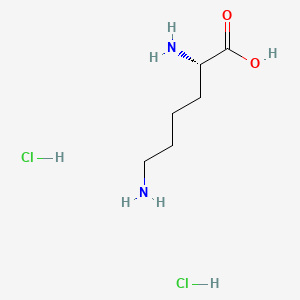

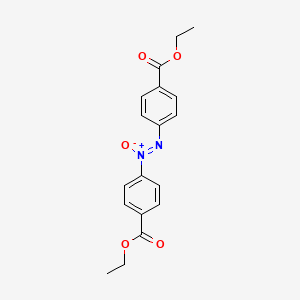

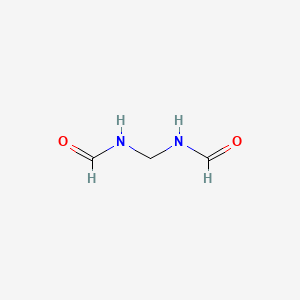

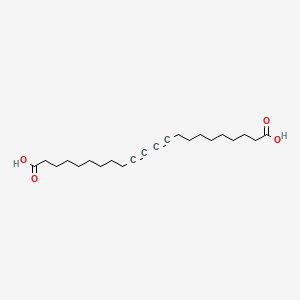

10,12-Docosadiynedioic acid is a long-chain diacetylenic diacid with the molecular formula C22H34O4. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the docosanoic acid chain. This compound is known for its unique polymerizable properties, making it valuable in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

10,12-Docosadiynedioic acid has a wide range of applications in scientific research:

Wirkmechanismus

Mode of Action

The exact mode of action of 10,12-Docosadiynedioic acid is currently unknown. It is known that the compound is involved in the synthesis of dimesogenic liquid crystals . The exact interaction of 10,12-Docosadiynedioic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

10,12-Docosadiynedioic acid is involved in the synthesis of dimesogenic liquid crystals . These liquid crystals are formed by the esterification of 10,12-Docosadiynedioic acid with both cholesterol and azobenzene groups

Result of Action

It is known that the compound plays a role in the synthesis of dimesogenic liquid crystals .

Action Environment

The action, efficacy, and stability of 10,12-Docosadiynedioic acid can be influenced by various environmental factors. For instance, the compound is light-sensitive and should be stored in a cool place, away from strong oxidizing agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

10,12-Docosadiynedioic acid can be synthesized through a multi-step process involving the coupling of appropriate alkyne precursors. One common method involves the oxidative coupling of terminal alkynes using catalysts such as copper(I) chloride and palladium(II) acetate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 10,12-Docosadiynedioic acid often involves the esterification of intermediate compounds followed by hydrolysis to yield the final diacid. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

10,12-Docosadiynedioic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction of the triple bonds can yield alkenes or alkanes.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of esters or amides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 9,11-Docosadiynedioic acid

- 8,10-Docosadiynedioic acid

- 7,9-Docosadiynedioic acid

Uniqueness

10,12-Docosadiynedioic acid is unique due to its specific positioning of triple bonds, which allows for efficient polymerization and the formation of stable polymer networks. This makes it particularly valuable in applications requiring photoresponsive materials and advanced coatings .

Eigenschaften

IUPAC Name |

docosa-10,12-diynedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUAGNLOPZWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337704 | |

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-02-4 | |

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 10,12-Docosadiynedioic acid?

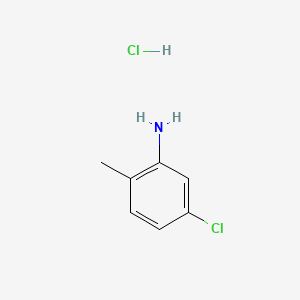

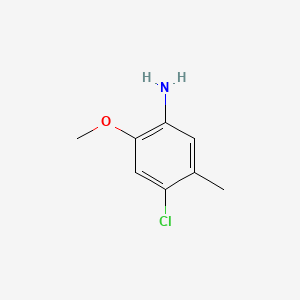

A: While the provided research articles don't explicitly state the molecular formula and weight of 10,12-Docosadiynedioic acid, they describe its use as a building block for synthesizing di-mesogenic liquid crystals. These crystals are formed by esterifying 10,12-Docosadiynedioic acid with cholesterol and 4-alkyl-4′-hydroxyazobenzene (or 4-hydroxyazobenzene) [, ]. This suggests the presence of two carboxylic acid groups in its structure, capable of forming ester bonds. Unfortunately, the articles lack detailed spectroscopic data for this compound.

Q2: How does the alkyl chain length on the azobenzene unit of these di-mesogenic compounds affect their liquid crystal properties?

A: Research indicates that the presence and length of the alkyl chain on the azobenzene unit significantly influence the mesophase behavior [, ]. Compounds lacking an alkyl chain on the azobenzene unit exhibit both cholesteric and smectic phases. In contrast, those with an alkyl chain ranging from butyl to hexadecyl only display a smectic phase [, ]. This suggests that the alkyl chain length plays a crucial role in dictating the self-assembly and resulting mesophase structures formed by these compounds.

Q3: Can the cholesteric properties of these di-mesogenic compounds be controlled by external stimuli?

A: Yes, the cholesteric properties of these compounds can be controlled photochemically. When exposed to UV light (366 nm), the azobenzene unit within the di-mesogenic compound undergoes isomerization from the trans to the cis form [, ]. This isomerization induces a shift in the cholesteric reflection band towards shorter wavelengths, effectively changing the perceived color of the material [, ]. This photo-responsive behavior has potential applications in rewritable color display technologies.

Q4: What is the significance of incorporating these di-mesogenic compounds into a host cholesteric liquid crystal?

A: Incorporating small amounts (2-10 wt%) of these di-mesogenic compounds into a host cholesteric liquid crystal, like a dicholesteryl ester, imparts photo-responsiveness to the resulting mixture []. This means that the mixture's cholesteric properties, like its helical pitch and reflected color, become sensitive to UV light exposure. Furthermore, the mixture can be rapidly cooled from its liquid crystalline state to a glassy state while retaining the photo-induced changes in cholesteric properties []. This stability in the glassy state makes these mixtures particularly attractive for applications like full-color rewritable recording materials.

Q5: Are there any historical milestones or cross-disciplinary applications related to 10,12-Docosadiynedioic acid or its derivatives?

A: While the provided research focuses on the use of 10,12-Docosadiynedioic acid derivatives in liquid crystal applications, a separate study investigated the metabolic breakdown of diynes, including 10,12-Docosadiynedioic acid, in rats []. This highlights the compound's relevance in understanding biological processes and potential applications beyond material science. The diverse applications of 10,12-Docosadiynedioic acid and its derivatives emphasize the importance of cross-disciplinary research and collaboration in advancing our understanding and utilization of such compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.